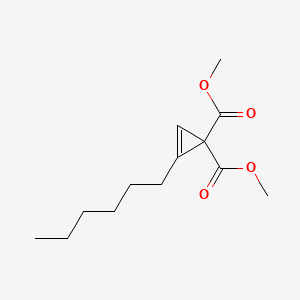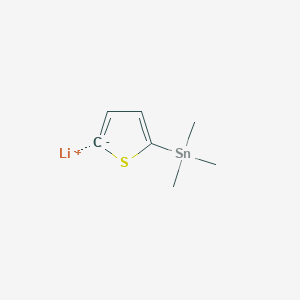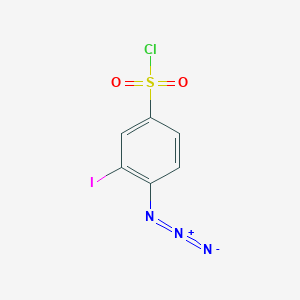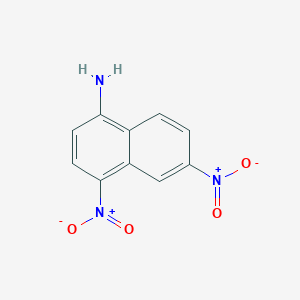
2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
The synthesis of 2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of chlorinated or brominated ethyl acetoacetate, which is condensed with thiourea, followed by hydrolysis to yield the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: The compound can be used in the production of dyes, biocides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .
Comparación Con Compuestos Similares
2-(2-Amino-4-(4-phenoxyphenyl)thiazol-5-yl)acetic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities
Propiedades
Fórmula molecular |
C17H14N2O3S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-[2-amino-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H14N2O3S/c18-17-19-16(14(23-17)10-15(20)21)11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19)(H,20,21) |
Clave InChI |
CEXYRFGDYHMRNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(SC(=N3)N)CC(=O)O |
Solubilidad |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)




![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)


![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
